H-Leu-OEt.HCl

Beschreibung

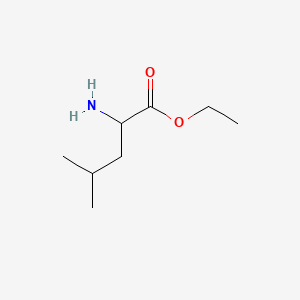

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDPBCEONUCOV-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-40-0 | |

| Record name | L-Leucine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2743-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a derivative of the essential amino acid L-leucine, widely utilized as a fundamental building block in peptide synthesis and various pharmaceutical applications.[1][2] Its esterified carboxyl group and hydrochloride salt form offer enhanced solubility and reactivity in specific synthetic contexts, making it a valuable reagent in the development of novel therapeutics and nutritional supplements.[1][3] This document provides a comprehensive overview of the key physical properties of this compound, standard experimental methodologies for their determination, and its role in synthetic workflows.

Core Physical and Chemical Data

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1][4] |

| Molecular Weight | 195.69 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder, crystals, or fused solid | [1][5][8][9] |

| Melting Point | 134 - 138 °C | [1][6][9] |

| Solubility | Soluble in water (100%) and ethanol.[6] Soluble in Chloroform, Dichloromethane, DMSO, and Acetone.[10] | [6][10] |

| Optical Rotation | [α]²⁰/D = +16.5° to +20° (c=2 to 5 in Ethanol) | [1][6][9] |

| CAS Number | 2743-40-0 | [1][4][6] |

| Purity | Typically ≥97% to ≥99% | [1][6][9] |

| Storage Conditions | 0 - 8°C, sealed storage, away from moisture | [1][6][11] |

Experimental Protocols for Property Determination

While specific instrument parameters may vary between laboratories, the determination of the physical properties listed above follows standardized experimental protocols.

Melting Point Determination

The melting point of this compound is typically determined using the capillary melting point method.

-

Apparatus: A digital melting point apparatus with a heated block, a light source, and a magnifying lens.

-

Procedure:

-

A small, dry sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]

-

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is performed to understand the compound's behavior in various solvents.

-

Apparatus: Vortex mixer, analytical balance, volumetric flasks, and various test solvents.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) at a controlled temperature (e.g., 20-25°C).

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. The process can be repeated with increasing solute amounts to determine an approximate solubility limit. For this compound, it shows high solubility in water.[2]

-

Optical Rotation Measurement

Specific rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

-

Apparatus: A polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific volume of a designated solvent (e.g., ethanol) to a known concentration (c).[6]

-

A blank reading is taken with the pure solvent in the polarimeter cell.

-

The sample solution is then placed in the polarimeter cell of a known path length (l).

-

The observed angle of rotation (α) is measured at a specific temperature (e.g., 20°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c).

-

Application in Synthetic Chemistry: Peptide Synthesis Workflow

This compound is a critical reagent in both solid-phase and solution-phase peptide synthesis.[2] The ethyl ester group protects the carboxylic acid of leucine, allowing for the controlled formation of a peptide bond with the amino group of another amino acid. The hydrochloride salt improves its stability and handling as a solid.

The following diagram illustrates the logical workflow of utilizing this compound in a standard peptide coupling reaction.

Caption: Workflow for using this compound in peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-Leu-OEt·HCl [myskinrecipes.com]

- 3. Buy H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 [smolecule.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L -Leucine ethyl ester = 99.0 AT 2743-40-0 [sigmaaldrich.com]

- 7. L-Leucine, ethyl ester, hydrochloride (1:1) | C8H18ClNO2 | CID 11658447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-ロイシンエチル塩酸塩 | L-Leucine Ethyl Ester Hydrochloride | 2743-40-0 | 東京化成工業株式会社 [tcichemicals.com]

- 9. L13147.06 [thermofisher.com]

- 10. H-Sar-OEt.HCl | CAS:52605-49-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is the hydrochloride salt of the ethyl ester of L-leucine, an essential branched-chain amino acid. This compound serves as a crucial building block in synthetic peptide chemistry and is increasingly utilized in biomedical research for its role in protein synthesis, muscle metabolism, and as a probe for studying nutrient-sensing signaling pathways. Its ester modification enhances its solubility and cell permeability compared to L-leucine, making it a valuable tool in cell culture and in vivo studies. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, experimental applications, and its role in modulating the mTOR signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 2743-40-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [2][3] |

| Molecular Weight | 195.69 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 134 - 138 °C | [3][4] |

| Solubility | Soluble in water and ethanol (B145695). | [2] |

| Optical Rotation | [α]²⁰/D = +16.5° to +19.5° (c=5 in ethanol) |

Synthesis and Preparation

The most common method for synthesizing this compound is through the Fischer-Speier esterification of L-leucine. This reaction involves treating L-leucine with ethanol in the presence of an acid catalyst, typically hydrogen chloride.

Experimental Protocol: Fischer-Speier Esterification of L-Leucine

Materials:

-

L-Leucine

-

Absolute Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)

-

Anhydrous Ether

-

Round-bottom flask with reflux condenser

-

Water bath or heating mantle

-

Rotary evaporator

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend L-leucine (0.1 mol) in absolute ethanol (200 mL).

-

Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid or dropwise add thionyl chloride (0.12 mol). The acid acts as a catalyst and also protects the amino group by forming the ammonium (B1175870) salt, preventing side reactions.[2]

-

Reflux: Attach a reflux condenser and heat the mixture in a water bath or heating mantle to reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator. This will yield the crude this compound as a solid or viscous oil.[2]

-

Recrystallization: To purify the product, dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous ether until precipitation begins. Cool the mixture to 0°C to maximize crystal formation.[2]

-

Isolation and Drying: Collect the crystals by filtration, wash with cold anhydrous ether, and dry under vacuum in a desiccator.[2]

Applications in Research and Development

Peptide Synthesis

This compound is a fundamental reagent in peptide synthesis. The ethyl ester protects the C-terminus of leucine (B10760876), allowing its N-terminus to be coupled with the C-terminus of another amino acid.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol describes a general solution-phase peptide coupling reaction.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add TEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes to activate the carboxylic acid.

-

Coupling: Add the neutralized H-Leu-OEt solution from step 1 to the activated amino acid solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography.

Role in mTOR Signaling Pathway

Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically the mTORC1 complex, which is a master regulator of cell growth, proliferation, and protein synthesis. This compound, as a cell-permeable derivative of leucine, is an excellent tool for studying this pathway.

The activation of mTORC1 by leucine is a complex process. Intracellular leucine is sensed by Sestrin2, which then releases its inhibition on the GATOR2 complex. This allows GATOR2 to inhibit the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. The subsequent activation of Rag GTPases promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.

Experimental Protocol: Analysis of mTORC1 Activation in Cell Culture

Objective: To determine the effect of this compound on mTORC1 activation in a mammalian cell line (e.g., HEK293T or C2C12 myotubes).

Materials:

-

Cultured mammalian cells

-

This compound stock solution (sterile-filtered)

-

Amino acid-free culture medium

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-Actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture cells to 70-80% confluency. To synchronize the cells and establish a baseline, starve the cells of amino acids by incubating them in an amino acid-free medium for 1-2 hours.

-

Treatment: Replace the starvation medium with fresh amino acid-free medium containing either vehicle control or varying concentrations of this compound (e.g., 1-10 mM). A positive control of complete medium or insulin (B600854) can also be used. Incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation compared to the control.

| Treatment | p-S6K1 (Thr389) Fold Change | p-4E-BP1 (Thr37/46) Fold Change |

| Vehicle Control | 1.0 | 1.0 |

| This compound (5 mM) | 2.5 - 4.0 | 1.8 - 2.5 |

| Insulin (100 nM) | 3.0 - 5.0 | 2.0 - 3.0 |

Note: Expected fold changes are illustrative and can vary based on cell type and experimental conditions.

Conclusion

L-Leucine ethyl ester hydrochloride is a versatile and indispensable compound for researchers in chemistry and biology. Its role as a protected amino acid is well-established in the synthesis of peptides and peptidomimetics. Furthermore, its ability to effectively mimic the cellular effects of leucine makes it a powerful tool for dissecting nutrient-sensing pathways, particularly the mTOR signaling cascade, which is central to numerous physiological and pathological processes. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in the laboratory.

References

H-Leu-OEt.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a pivotal building block in peptide synthesis and various pharmaceutical applications. Its stability and proper storage are critical for ensuring the integrity, purity, and performance of final products. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and relevant experimental protocols for its analysis. While specific kinetic and forced degradation data for this compound are not extensively available in public literature, this guide consolidates information from safety data sheets, analogous compounds, and established pharmaceutical stability testing principles.

Chemical Profile and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of L-leucine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₇NO₂·HCl | [2] |

| Molecular Weight | 195.69 g/mol | [2][3] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 134-139 °C | [2][3] |

| Solubility | Soluble in water | [2][4] |

| Optical Rotation | [α]20/D +18.0±1°, c = 5% in ethanol (B145695) | [3] |

Stability Profile and Degradation Pathways

This compound is generally stable when stored under recommended conditions.[1][4] However, like other amino acid esters, it is susceptible to degradation, primarily through hydrolysis.

Hydrolytic Degradation

The ester linkage in this compound is the most probable site of degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding L-Leucine and ethanol as the primary degradation products. The hydrochloride salt form provides some protection against hydrolysis.[1]

Incompatibilities

To maintain stability, this compound should not be stored with strong oxidizing agents.[1][4]

Thermal Decomposition

When exposed to high temperatures, such as in a fire, this compound can decompose to produce hazardous substances including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to preserve the quality and shelf-life of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize potential degradation over time. Some sources specify not to exceed 5°C. | [1][2][3] |

| Atmosphere | Store in a dry environment. | To prevent hydrolysis from atmospheric moisture. | [5] |

| Container | Keep container tightly closed. | To protect from moisture and atmospheric contaminants. | [1] |

| Location | Well-ventilated area. | To ensure a safe storage environment. | [6] |

Handling Guidelines

For the safety of laboratory personnel, the following handling procedures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile is often recommended), and a lab coat.[7]

-

Ventilation: Use in a well-ventilated area. For operations that may generate dust, use a fume hood or local exhaust ventilation.[1]

-

Hygiene: Wash hands thoroughly after handling the compound.[1][7]

-

Spills: In case of a small spill, use appropriate tools to place the material into a waste disposal container. For larger spills, follow established laboratory safety protocols.[1]

Experimental Protocols for Stability and Purity Analysis

Forced degradation studies and the use of stability-indicating analytical methods are crucial for understanding the stability of this compound.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating methods.[4][8]

Table of Typical Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[8][9] | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[8][9] | To assess degradation in alkaline environments. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[10] | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for a specified duration.[9] | To investigate the effect of temperature on stability. |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[9] | To determine if the compound is light-sensitive. |

The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Purity and Stability Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for quantifying its degradation in stability studies.[7][11][12]

Representative RP-HPLC Method:

| Parameter | Specification |

| Instrumentation | HPLC system with a UV detector.[11] |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][12] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water.[11][12] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[11][12] |

| Gradient | A linear gradient, for example, 5% to 95% Mobile Phase B over 20-30 minutes.[11][12] |

| Flow Rate | 1.0 mL/min.[11][12] |

| Detection Wavelength | 210-220 nm.[11][12] |

| Sample Preparation | Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[7] |

This method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, tightly sealed container. The primary degradation pathway is hydrolysis of the ester bond, which can be accelerated by acidic or basic conditions. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount. When quantitative stability data is required, conducting forced degradation studies coupled with a validated, stability-indicating HPLC method is the standard approach to ensure the quality and reliability of this compound in its applications.

References

- 1. quora.com [quora.com]

- 2. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. ajpsonline.com [ajpsonline.com]

- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of H-Leu-OEt.HCl from L-Leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) from L-leucine. The document details the prevalent and efficient synthetic methodologies, complete with extensive experimental protocols and quantitative data to support reproducibility and scalability.

Introduction

L-leucine ethyl ester hydrochloride is a crucial intermediate in the synthesis of peptides and peptidomimetics, finding significant application in drug discovery and development. The esterification of the carboxylic acid moiety of L-leucine, followed by the protection of the amine as a hydrochloride salt, renders the amino acid suitable for subsequent coupling reactions in peptide synthesis. This guide focuses on the most common and effective method for this transformation: the reaction of L-leucine with thionyl chloride in ethanol (B145695).

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis of this compound and related amino acid esters, compiled from various literature sources.

Table 1: Physicochemical Properties of L-Leucine and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation |

| L-Leucine | C₆H₁₃NO₂ | 131.17 | 293 (decomposes)[1] | -10.8° (c=2.2 in H₂O at 25°C)[1] |

| This compound | C₈H₁₈ClNO₂ | 195.69 | ~136-140 | +15.1° (c=1 in 6N HCl at 26°C for L-leucine) |

Table 2: Reaction Conditions for the Synthesis of Amino Acid Ethyl Esters

| Method | Reagents | Solvent | Reaction Temperature | Reaction Time | Reported Yield |

| Thionyl Chloride | L-Leucine, Thionyl Chloride (SOCl₂) | Ethanol | 0°C to reflux | 1-4 hours | 80-95%[2] |

| Fischer Esterification | L-Leucine, HCl (gas or concentrated) | Ethanol | Reflux | 4-24 hours[3] | Variable, often lower than SOCl₂ method |

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound from L-Leucine using the thionyl chloride method. This method is widely adopted due to its high efficiency and the straightforward formation of the hydrochloride salt.

Synthesis of this compound via Thionyl Chloride

This procedure involves the in-situ formation of an acyl chloride intermediate, which readily reacts with ethanol to form the corresponding ester. The hydrochloric acid generated during the reaction protonates the amino group, yielding the desired hydrochloride salt.

Materials:

-

L-Leucine

-

Absolute Ethanol (anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-leucine (1.0 equivalent) in absolute ethanol. The volume of ethanol should be sufficient to create a stirrable slurry.

-

Cooling: Cool the flask in an ice bath to 0-5°C.

-

Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases. Maintain the temperature below 10°C during the addition.

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to reflux. Continue refluxing for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any remaining thionyl chloride using a rotary evaporator. This will typically yield a crude, oily, or solid residue.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of warm absolute ethanol.

-

Slowly add anhydrous diethyl ether to the solution with stirring until it becomes cloudy.

-

Cool the mixture in an ice bath, and then place it in a freezer to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel. .

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

-

Drying: Dry the purified this compound crystals under vacuum to obtain the final product.

Visualizations

Reaction Mechanism

The esterification of L-leucine with ethanol in the presence of thionyl chloride proceeds through a well-defined mechanism. The following diagram illustrates the key steps involved in this transformation.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

References

H-Leu-OEt.HCl: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a pivotal starting material in the field of peptide synthesis. As a protected form of the amino acid leucine, it offers a stable and reactive building block for the stepwise construction of peptide chains. The ethyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus render the molecule suitable for various coupling strategies in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the properties, applications, and detailed methodologies associated with the use of this compound in modern peptide synthesis, with a particular focus on quantitative data, experimental protocols, and the illustration of relevant biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. These properties influence its solubility, reactivity, and storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 134-136 °C | [1] |

| Solubility | Soluble in water and polar organic solvents like DMF and DCM. | [1] |

| Storage | 2-8°C | [1] |

| Purity | ≥99.0% | [2] |

This compound in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis remains a valuable technique for the production of short peptides and peptide fragments. This compound is frequently employed as the C-terminal starting material in this approach. The general workflow involves the coupling of an N-protected amino acid to the deprotected amino group of this compound.

Experimental Protocol: Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Leu-OEt)

This protocol outlines a general procedure for the synthesis of a protected dipeptide using Boc-L-alanine and this compound with dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Leucine ethyl ester hydrochloride (this compound)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.05 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath and add TEA or DIPEA (1.05 equivalents) dropwise. Stir for 15-20 minutes at 0°C.

-

Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C and add a solution of DCC (1.1 equivalents) in DCM. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Add the neutralized this compound solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography.

Quantitative Data for Solution-Phase Dipeptide Synthesis

The following table summarizes typical yields for the solution-phase synthesis of dipeptides using an N-protected amino acid and an amino acid ester hydrochloride.

| N-Protected Amino Acid | Amino Acid Ester | Coupling Reagents | Solvent | Typical Yield (%) | Reference(s) |

| Boc-Ala-OH | H-Gly-OEt.HCl | DCC/HOBt | DCM | 85-95 | [3] |

| Boc-Leu-OH | H-Leu-OMe.HCl | DCC/HOBt | DCM | 61.6 | [4] |

| Z-D-Leu-OH | H-Gly-OMe.HCl | DCC/HOBt | - | - | [5] |

Note: Yields are highly dependent on the specific amino acids, coupling reagents, and reaction conditions.

Workflow for Solution-Phase Dipeptide Synthesis

This compound in Solid-Phase Peptide Synthesis (SPPS)

While this compound is more commonly used in solution-phase synthesis, the principles of its reactivity are applicable to SPPS. In SPPS, the C-terminal amino acid is first anchored to a solid support (resin). For a peptide ending in leucine, a resin pre-loaded with Fmoc-Leu would typically be used. The synthesis then proceeds by sequential deprotection of the N-terminus and coupling of the next N-protected amino acid.

Case Study: Solid-Phase Synthesis of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide. Its synthesis serves as an excellent example of SPPS.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt

-

Base: DIPEA

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from leucine.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of the Next Amino Acid (Fmoc-Phe-OH):

-

Pre-activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for Fmoc-Gly-OH, another Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

-

Final Deprotection: Remove the N-terminal Fmoc group from Tyrosine.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Quantitative Data for Solid-Phase Peptide Synthesis

The following table provides typical parameters and expected outcomes for Fmoc-based SPPS.

| Parameter | Expected Value | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Varies with the resin type. |

| Amino Acid Excess | 3 - 5 equivalents | To drive the coupling reaction to completion. |

| Coupling Time | 1 - 2 hours | Can be monitored by a Kaiser test. |

| Coupling Efficiency (per step) | >99% | Crucial for the synthesis of long peptides. |

| Crude Peptide Purity (by HPLC) | 60 - 85% | Highly dependent on peptide length and sequence. |

| Overall Yield (after purification) | 10 - 40% | Dependent on peptide length, sequence, and purification efficiency. |

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Biological Context: Leu-Enkephalin Signaling Pathway

Peptides synthesized using this compound as a starting material, such as Leu-enkephalin, can have significant biological activity. Leu-enkephalin is an endogenous opioid peptide that acts as a neurotransmitter, primarily involved in pain modulation. It exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Cascade

The binding of Leu-enkephalin to an opioid receptor (e.g., delta-opioid receptor) on the surface of a neuron initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing an analgesic effect.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of leucine-containing peptides. Its utility is well-established in both solution-phase and solid-phase methodologies. The choice of synthetic strategy, protecting groups, and coupling reagents will depend on the target peptide's length, sequence, and desired scale of production. A thorough understanding of the experimental protocols and potential biological applications of the resulting peptides is crucial for researchers in drug discovery and development. The synthesis of biologically active peptides like Leu-enkephalin highlights the importance of this compound in advancing our understanding of physiological processes and in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

The Strategic Role of H-Leu-OEt.HCl in Modern Dipeptide Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 19, 2025 – In the landscape of peptide and peptidomimetic drug development, the precise construction of dipeptide units forms the foundational grammar of complex therapeutic molecules. L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a readily available and cost-effective building block, serves a critical function as the C-terminal anchor in solution-phase dipeptide synthesis. This technical guide offers an in-depth exploration of its application, providing researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a mechanistic understanding of its role in forming the peptide bond.

Core Principles of Dipeptide Synthesis with this compound

The synthesis of a dipeptide requires the specific and controlled formation of an amide (peptide) bond between two amino acids. To prevent undesirable side reactions, such as self-polymerization, protecting groups are essential. In a typical dipeptide synthesis involving this compound, the synthetic strategy is as follows:

-

The "Amino Component": this compound serves as the nucleophilic "amino component." Its carboxylic acid group is protected as an ethyl ester (-OEt) to prevent it from reacting.[1] The amino group is present as a hydrochloride salt, which must be neutralized in situ to liberate the free amine for the coupling reaction.

-

The "Carboxyl Component": The second amino acid is the "carboxyl component." Its amino group is protected, typically with a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group, to prevent it from acting as a nucleophile.[2] Its carboxylic acid is activated to facilitate the reaction.

The core of the synthesis is the coupling of the N-protected amino acid (carboxyl component) with the C-protected leucine (B10760876) ester (amino component). This is followed by the selective removal of the protecting groups to yield the final dipeptide.

Experimental Protocols for Dipeptide Synthesis

The following protocols provide a detailed methodology for the synthesis of a model dipeptide, N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine ethyl ester (Boc-Ala-Leu-OEt), and its subsequent deprotection.

Solution-Phase Synthesis of Boc-Ala-Leu-OEt

This protocol details the coupling of Boc-L-Ala-OH with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Leucine ethyl ester hydrochloride (this compound)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M HCl (cold)

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Neutralization of this compound: In a round-bottom flask, suspend this compound (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath. Add DIPEA or TEA (1.05 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes to generate the free base of L-leucine ethyl ester.[3]

-

Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-Ala-OH solution. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]

-

Coupling Reaction: To the activated Boc-Ala-OH mixture, add the neutralized this compound solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield pure Boc-Ala-Leu-OEt.[3][4]

-

Deprotection of Boc-Ala-Leu-OEt

This two-step protocol describes the removal of the Boc and ethyl ester protecting groups to yield the final dipeptide, L-Alanyl-L-leucine (Ala-Leu).

Step 1: Saponification (Ethyl Ester Removal)

-

Dissolve the purified Boc-Ala-Leu-OEt in a suitable solvent mixture (e.g., dioxane/water).

-

Add 1.1 equivalents of 1 M NaOH dropwise at 0°C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the solution and extract the resulting Boc-Ala-Leu-OH.[2]

Step 2: Acidolysis (Boc Group Removal)

-

Dissolve the Boc-Ala-Leu-OH from the previous step in DCM.

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours.[2]

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the crude L-Alanyl-L-leucine by recrystallization or chromatography.[2]

Data Presentation: Quantitative Analysis

The efficiency of dipeptide synthesis is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical yields for the synthesis of protected dipeptides using various methods.

| N-Protected Amino Acid | Amino Acid Ester | Coupling Reagent/Method | Solvent | Typical Yield (%) of Protected Dipeptide |

| Boc-Ala-OH | H-Leu-OMe·HCl | DCC/HOBt | DCM | 85-95 |

| Boc-Phe-OH | H-Gly-OMe·HCl | TBTU/HOBt/DIPEA | Ethyl Acetate | >90 |

| Fmoc-Phe-OH | H-Ala-OMe·HCl | TiCl₄ / Microwave | Pyridine | 70-94 |

Note: Yields are based on analogous dipeptide syntheses and may vary depending on the specific amino acid residues and experimental conditions.[2][5][6]

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using this compound.

Logical Relationship of Protecting Groups

Caption: Logical flow of protection and deprotection steps in dipeptide synthesis.

Biological Significance for Drug Development

Dipeptides containing leucine are not merely synthetic intermediates but can possess intrinsic biological activity, making them relevant to drug discovery programs.

-

Antioxidant and Anti-aging Properties: Studies have shown that dipeptides containing leucine, such as Leu-Lys, exhibit significant antioxidant and antiglycation activities.[7] This suggests potential applications in therapies targeting age-related diseases and oxidative stress.

-

mTORC1 Signaling Pathway: L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8] The dileucine dipeptide (Leu-Leu) has been shown to be even more effective than free leucine in stimulating muscle protein synthesis.[9][10] This has implications for the development of therapeutics for sarcopenia and other muscle-wasting conditions.

L-Leucine Mediated mTORC1 Signaling Pathway

Caption: Overview of the L-Leucine-mediated mTOR signaling pathway.

Conclusion

This compound is a cornerstone reagent in solution-phase dipeptide synthesis. Its utility lies in the effective protection of the C-terminus of leucine, allowing for the controlled and specific formation of a peptide bond with an N-protected amino acid. The straightforward protocols for coupling and subsequent deprotection, combined with the biological relevance of leucine-containing dipeptides, underscore its continued importance in both academic research and the pharmaceutical industry. This guide provides the necessary technical framework for the successful application of this compound in the synthesis of novel dipeptide structures for therapeutic development.

References

- 1. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. news-medical.net [news-medical.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to L-Leucine Ethyl Ester Hydrochloride

Introduction

L-Leucine ethyl ester hydrochloride is an amino acid derivative of significant interest in the fields of pharmaceutical sciences, nutritional research, and synthetic chemistry.[1] As the hydrochloride salt of the ethyl ester of L-leucine, it offers enhanced solubility and stability, making it a versatile compound for various applications.[1] Its primary roles include serving as a crucial building block in peptide synthesis, an intermediate for food additives and pharmaceuticals, and a component in the development of advanced drug delivery systems.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and biological relevance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

L-Leucine ethyl ester hydrochloride is a white crystalline powder.[1] It is soluble in water and stable under recommended storage conditions, though it is hygroscopic.[4][5][6] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Synonyms | L-Leu-OEt·HCl, H-Leu-OEt·HCl, Ethyl L-leucinate hydrochloride | [1][5] |

| CAS Number | 2743-40-0 | [1][7] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1] |

| Molecular Weight | 195.69 g/mol | [2][7][8] |

| Appearance | White crystalline powder or crystals | [1][6][9] |

| Melting Point | 134 - 138 °C | [1][2][6][9] |

| Purity | ≥97% to ≥99% | [1][3][5] |

| Solubility | Soluble in water | [5][10] |

| Optical Rotation | [α]²⁰/D = +16.5° to +19.5° (c=2 or c=5 in Ethanol) | [1][8][9] |

| Storage Conditions | 0 - 8°C, store under an inert atmosphere, protect from moisture | [1][4][8] |

Synthesis and Experimental Protocols

The most common method for synthesizing L-leucine ethyl ester hydrochloride is through the Fischer esterification of L-leucine.[11] This reaction involves treating the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas or thionyl chloride.[12][13][14]

Experimental Protocol: Fischer Esterification of L-Leucine

This protocol is a generalized procedure based on established methodologies for amino acid esterification.[12][13]

Materials:

-

L-Leucine (1.0 eq)

-

Absolute Ethanol (e.g., 15 mL per 1.0 g of L-leucine)

-

Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous diethyl ether

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Drying tube (e.g., with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of Ethanolic HCl: In a round-bottomed flask cooled in an ice bath, slowly add thionyl chloride (e.g., 1.2 eq) dropwise to absolute ethanol under stirring. Alternatively, bubble anhydrous HCl gas through the ethanol until saturation. This step is exothermic and should be performed in a fume hood.

-

Reaction Mixture: To the freshly prepared ethanolic HCl solution, add L-leucine (1.0 eq).

-

Esterification: Equip the flask with a reflux condenser fitted with a drying tube and heat the mixture to reflux.[12] Maintain reflux for 12-24 hours.[12][14] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and excess HCl by evaporation under reduced pressure using a rotary evaporator.[12]

-

Purification (Recrystallization): Dissolve the resulting crude solid residue in a minimum volume of warm absolute ethanol.[12] Slowly add anhydrous diethyl ether to the solution with cooling (e.g., at 0-4°C) until precipitation of the white crystalline product is complete.[12]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold anhydrous diethyl ether, and dry them under vacuum to yield pure L-leucine ethyl ester hydrochloride.[12]

Applications in Research and Drug Development

Peptide Synthesis

L-Leucine ethyl ester hydrochloride is a fundamental reagent in peptide synthesis.[8] The ester group protects the C-terminus of leucine (B10760876), while the hydrochloride salt ensures the stability and handling of the compound. The free amino group can be generated in situ by neutralization with a non-nucleophilic base (e.g., triethylamine (B128534) or N-methylmorpholine) just before the coupling reaction with an N-protected amino acid.[12][14] This makes it a key component for introducing a leucine residue into a growing peptide chain.[15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Best L-Leucine Ethyl Ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. bsxaminoacid.com [bsxaminoacid.com]

- 4. fishersci.com [fishersci.com]

- 5. L-Leucine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. L-Leucine, ethyl ester, hydrochloride (1:1) | C8H18ClNO2 | CID 11658447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. L-Leucine ethyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. L-Leucine ethyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. japer.in [japer.in]

- 15. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

H-Leu-OEt.HCl: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) has emerged as a versatile and economically viable chiral building block in modern organic synthesis. Derived from the naturally abundant amino acid L-leucine, this compound provides a readily available source of stereochemical information, making it a valuable tool in the asymmetric synthesis of complex molecules, particularly in the development of pharmaceutical agents. Its utility spans from traditional peptide synthesis to the construction of intricate heterocyclic scaffolds and the induction of chirality in multicomponent reactions. This technical guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its use in a research and development setting.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 134-138 °C | [1] |

| Solubility | Soluble in water | |

| Optical Rotation | +16.5° to +19.5° (c=5 in ethanol) | [1] |

| CAS Number | 2743-40-0 | [1] |

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral synthon, where the inherent stereochemistry of the leucine (B10760876) backbone is transferred to the target molecule. This is particularly evident in peptide synthesis and the construction of chiral heterocycles.

Peptide Synthesis

This compound is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). The ethyl ester protects the C-terminus, while the amine is typically protected with a suitable group (e.g., Boc or Fmoc) before coupling.

A general workflow for the incorporation of a leucine residue using this compound in solid-phase peptide synthesis is depicted below.

Synthesis of Chiral Heterocycles

The chiral backbone of this compound serves as a template for the stereoselective synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

β-Lactams: The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for β-lactam synthesis. While direct use of this compound is less common, its derivatives are employed to induce stereoselectivity.

Piperidines: Chiral piperidines are significant pharmacophores. Synthetic routes often involve the cyclization of precursors derived from amino acids like leucine.[2]

Pyrrolidines: Asymmetric synthesis of substituted pyrrolidines can be achieved through various strategies, including those that utilize chiral pool starting materials like L-leucine derivatives.

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions that combine three or more starting materials to form a complex product. This compound and its derivatives are frequently used as the amine component, imparting chirality to the final product.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of this compound as the amine source can lead to diastereoselective outcomes. In a solid-phase Ugi reaction, the use of H-Leu-OEt as the amine component afforded tripeptides in approximately 0.5 mmol/g yield.[3]

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. The use of an amino acid ester like this compound can enhance the yield and diastereoselectivity of this transformation.

Quantitative Data from Representative Syntheses

The efficiency of this compound as a chiral building block is demonstrated by the yields and stereoselectivities achieved in various reactions.

| Reaction Type | Reactants | Product | Yield (%) | Stereoselectivity (dr or ee) | Reference(s) |

| Esterification | L-Leucine, Ethanol (B145695), Thionyl Chloride | This compound | 97-100 | >99.8% optical purity | [4] |

| Solid-Phase Ugi Reaction | H-Leu-OEt, Boc-Gly-Ala-OH, 1-methyl-3-formylindole, Isocyanide | Tripeptide | ~0.5 mmol/g | - | [3] |

| Diastereoselective Ugi Reaction | Chiral 2-substituted dihydrobenzoxazepines, various isocyanides and acids | Tetrahydro[f][5][6]benzoxazepines | 56-78 | up to 9:1 dr | [7] |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | 67-96 | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative protocols for the synthesis of this compound and its application.

Protocol 1: Synthesis of L-Leucine Ethyl Ester Hydrochloride

This protocol is adapted from a general procedure for the synthesis of amino acid ester hydrochlorides.[4][9]

Materials:

-

L-Leucine

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether (anhydrous)

Procedure:

-

A suspension of L-leucine (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

-

Thionyl chloride (1.1-1.2 eq) is added dropwise to the stirred suspension while maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is triturated with anhydrous diethyl ether, and the resulting white solid is collected by filtration.

-

The solid is washed with anhydrous diethyl ether and dried under vacuum to afford L-leucine ethyl ester hydrochloride.

Protocol 2: General Procedure for a Diastereoselective Ugi Reaction

This protocol is a generalized procedure based on the diastereoselective Ugi reaction of chiral cyclic imines.[7]

Materials:

-

Chiral imine (derived from an aldehyde and an amine source like this compound)

-

Isocyanide

-

Carboxylic Acid

-

Methanol (MeOH) as solvent

Procedure:

-

To a solution of the chiral imine (1.0 eq) in methanol, the carboxylic acid (1.1 eq) and the isocyanide (1.1 eq) are added sequentially at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the Ugi product.

-

The diastereomeric ratio (dr) of the product is determined by ¹H NMR spectroscopy or HPLC analysis.

Logical Relationships in Chiral Synthesis

The choice of a chiral building block is a critical decision in the design of an asymmetric synthesis. The following diagram illustrates a simplified decision-making process for employing a chiral building block like this compound.

Conclusion

This compound is a cornerstone chiral building block that offers a reliable and cost-effective entry point for the synthesis of enantiomerically enriched molecules. Its applications are broad, ranging from the well-established field of peptide synthesis to the rapidly evolving area of multicomponent reactions. The ability to predictably transfer its stereochemical information makes it an invaluable asset for researchers in academia and industry, particularly in the fields of drug discovery and development. The data and protocols presented in this guide aim to provide a solid foundation for the effective utilization of this compound in the pursuit of novel and complex chiral targets.

References

- 1. L-Leucine ethyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. or.niscpr.res.in [or.niscpr.res.in]

- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]

- 4. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 5. Passerini Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Long-range diastereoselectivity in Ugi reactions of 2-substituted dihydrobenzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

Spectroscopic Profile of L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a key building block in peptide synthesis and various pharmaceutical applications. Due to the limited availability of publicly accessible, experimentally-verified spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and mass spectrometry, alongside detailed experimental protocols for obtaining empirical data.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predictions based on the chemical structure and typical spectroscopic values for analogous functional groups.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~8.4 | Broad Singlet | NH₃⁺ |

| ~4.2 | Quartet | -O-CH₂ -CH₃ |

| ~3.9 | Triplet | α-CH |

| ~1.7 | Multiplet | β-CH₂ |

| ~1.6 | Multiplet | γ-CH |

| ~1.2 | Triplet | -O-CH₂-CH₃ |

| ~0.9 | Doublet | δ-CH₃ (diastereotopic) |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~171 | C =O (Ester Carbonyl) |

| ~61 | -O-CH₂ -CH₃ |

| ~52 | α-C H |

| ~40 | β-C H₂ |

| ~24 | γ-C H |

| ~22 | δ-C H₃ (diastereotopic) |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~2960-2870 | Medium-Strong | C-H stretch (Alkyl) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1580 | Medium | N-H bend (Ammonium salt) |

| ~1200 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 160.13 | [M+H]⁺ (of free base) |

| 114.10 | [M+H - EtOH]⁺ |

| 88.08 | [M+H - CO₂Et]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Mode: Positive ion mode.

-

Parameters:

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to H-Leu-OEt.HCl: Commercial Availability, Quality Control, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a crucial building block in peptide synthesis and various research applications. This document details its commercial availability from key suppliers, outlines typical quality control methodologies, and provides a representative synthesis protocol.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes key information from prominent vendors to aid in sourcing this reagent. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Purity | Available Quantities | Price (USD) |

| MedChemExpress | This compound | ≥98.0% (by NMR) | 100 g | $50 |

| Carbolution | H-Leu-OEt HCl | 97% | 5 g, 25 g, 100 g, 500 g | €25.00 (5g), €49.90 (25g), €89.80 (100g), €385.00 (500g)[1] |

| Oakwood Chemical | Ethyl L-leucinate hydrochloride | Not specified | 1 g, 5 g, 25 g, 100 g | $10.00 (1g), $11.00 (5g), $22.00 (25g), $55.00 (100g)[2] |

| Advanced ChemTech | H-Leu-OEt∙HCl | Not specified | Not specified | Contact for pricing |

| TCI America | L-Leucine Ethyl Ester Hydrochloride | ≥99.0% | 25 g | Contact for pricing |

| MySkinRecipes | H-Leu-OEt·HCl | 98% (97.5-100%) | 5 g, 100 g, 500 g | ฿1,800.00 (100g), ฿8,190.00 (500g)[3] |

| 2A Biotech | This compound | 96%+ | Not specified | Contact for pricing[4] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of L-Leucine ethyl ester hydrochloride is typically achieved through Fischer esterification of L-Leucine. This method involves the reaction of the amino acid with ethanol (B145695) in the presence of an acid catalyst, followed by precipitation as the hydrochloride salt.

Materials:

-

L-Leucine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Esterification: Suspend L-Leucine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. The addition is exothermic.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is often an oil or a semi-solid.

-

Precipitation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of ethanol and add it dropwise to a larger volume of cold diethyl ether with vigorous stirring.

-

The this compound will precipitate as a white solid.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

-

Dry the product under vacuum to obtain the final pure L-Leucine ethyl ester hydrochloride.

Quality Control Methodologies

To ensure the identity, purity, and quality of this compound, a series of analytical tests are performed. The following are typical experimental protocols for quality control.

-

Identity and Structure Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Analysis: The resulting spectrum should be consistent with the chemical structure of L-Leucine ethyl ester hydrochloride, showing characteristic peaks for the ethyl group, the leucine (B10760876) side chain, and the alpha-proton. The integration of the peaks should correspond to the number of protons in each group.

-

-

-

Purity Determination by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid) is commonly used.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC column and monitor the elution profile at a suitable wavelength (e.g., 210-220 nm). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

-

Determination of Specific Rotation:

-

Instrumentation: A polarimeter.

-

Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of a specified solvent (e.g., water or ethanol) to a precise concentration (e.g., c=1).

-

Measurement: Measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C). The specific rotation is a characteristic property of chiral molecules and confirms the enantiomeric purity.

-

-

Melting Point Determination:

-

Instrumentation: A melting point apparatus.

-

Procedure: Place a small amount of the dried this compound powder into a capillary tube and determine the temperature range over which the substance melts. This physical property is a good indicator of purity.

-

-

Water Content by Karl Fischer Titration:

-

Instrumentation: A Karl Fischer titrator.

-